molecular formula C17H19F3N2O2 B2422156 N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide CAS No. 941189-67-9

N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide

Cat. No.: B2422156
CAS No.: 941189-67-9
M. Wt: 340.346
InChI Key: PJTYTTWPGHLLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable target in various fields of research and industry.

Preparation Methods

The synthesis of N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide involves several steps, typically starting with the preparation of the trifluoromethylated phenoxy intermediate. This intermediate can be synthesized through radical trifluoromethylation of aryl C-H bonds using stoichiometric oxidants or visible light photoredox catalysis . The subsequent steps involve the introduction of the cyanocyclohexyl group and the formation of the propanamide moiety under controlled reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide undergoes various chemical reactions, including:

Mechanism of Action

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c1-12(15(23)22-16(11-21)9-3-2-4-10-16)24-14-7-5-13(6-8-14)17(18,19)20/h5-8,12H,2-4,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTYTTWPGHLLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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